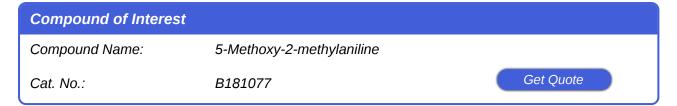


Spectroscopic Profile of 5-Methoxy-2methylaniline: A Technical Guide

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For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for **5-Methoxy-2-methylaniline** (CAS No: 50868-72-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **5-Methoxy-2-methylaniline**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
6.94	Doublet (d)	7.53	Ar-H
6.28	Doublet (d)	7.53	Ar-H
6.26	Singlet (s)	-	Ar-H
3.78	Singlet (s)	-	-OCH₃
3.5	Broad (br)	-	-NH2
2.10	Singlet (s)	-	Ar-CH ₃
1.6	Broad (br)	-	-NH2

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **5-Methoxy-2-methylaniline** is not readily available in the public domain. Predicted spectra can be found in databases such as PubChem for reference. [2]

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
137	100%	[M] ⁺ (Molecular Ion)
136	~90%	[M-H] ⁺
106	~40%	[M-CH₃O] ⁺

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for this type of compound.[2]

Table 4: Infrared (IR) Spectroscopy Data

A specific, peak-listed IR spectrum for **5-Methoxy-2-methylaniline** is not readily available. However, based on its structure, the following characteristic absorption bands are expected:



Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3500-3300	N-H Stretch	Primary Amine
3100-3000	C-H Stretch (sp²)	Aromatic Ring
3000-2850	C-H Stretch (sp³)	Methyl Groups
1620-1580	C=C Stretch	Aromatic Ring
1250-1000	C-O Stretch	Aryl Ether

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra are typically acquired on a 300 MHz or 400 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For 13 C NMR, the solvent signal (for CDCl₃, δ = 77.16 ppm) is often used as a reference.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of small, volatile organic molecules like **5-Methoxy-2-methylaniline**. The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

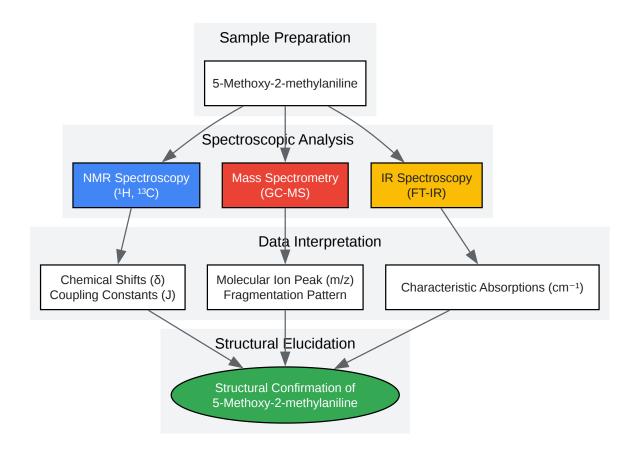
For a solid sample such as **5-Methoxy-2-methylaniline**, Fourier Transform Infrared (FT-IR) spectroscopy can be performed using a KBr pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed



into a thin, transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Methoxy-2-methylaniline**.



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Spectroscopic Analysis Workflow

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References

- 1. 50868-72-9|5-Methoxy-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. 5-Methoxy-o-toluidine | C8H11NO | CID 99500 PubChem [pubchem.ncbi.nlm.nih.gov]
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